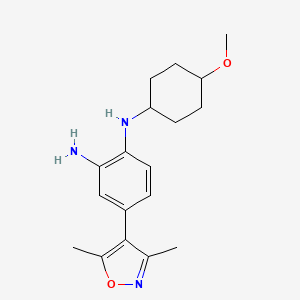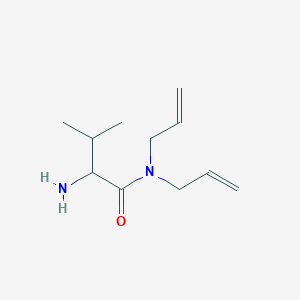
2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid is a complex organic compound characterized by its unique molecular structure This compound features a benzylamine moiety substituted with dimethoxy groups, linked to a propan-2-yl group, which is further connected to an oxoacetic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of 3,4-dimethoxybenzylamine with an appropriate alkyl halide, followed by the introduction of the oxoacetic acid moiety through esterification or amidation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reagent concentrations, reaction times, and purification techniques, is crucial to achieve efficient and sustainable production.
化学反应分析
Types of Reactions
2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert oxo groups to hydroxyl groups or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., alkyl halides, amines). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid has found applications in several scientific research areas, including:
Chemistry: The compound serves as a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to participate in various biochemical reactions, modulating the activity of its targets and influencing cellular pathways.
相似化合物的比较
Similar Compounds
3,4-Dimethoxybenzylamine: Shares the benzylamine moiety but lacks the oxoacetic acid group.
2-Oxoacetic acid: Contains the oxoacetic acid moiety but lacks the benzylamine and propan-2-yl groups.
N-(3,4-Dimethoxybenzyl)acetamide: Similar structure but with an acetamide group instead of the oxoacetic acid moiety.
Uniqueness
2-((1-((3,4-Dimethoxybenzyl)amino)propan-2-yl)oxy)-2-oxoacetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the benzylamine and oxoacetic acid moieties allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.
属性
分子式 |
C14H19NO6 |
|---|---|
分子量 |
297.30 g/mol |
IUPAC 名称 |
2-[1-[(3,4-dimethoxyphenyl)methylamino]propan-2-yloxy]-2-oxoacetic acid |
InChI |
InChI=1S/C14H19NO6/c1-9(21-14(18)13(16)17)7-15-8-10-4-5-11(19-2)12(6-10)20-3/h4-6,9,15H,7-8H2,1-3H3,(H,16,17) |
InChI 键 |
VMAWKMIFFZFNCG-UHFFFAOYSA-N |
规范 SMILES |
CC(CNCC1=CC(=C(C=C1)OC)OC)OC(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-(Benzo[b]thiophen-6-yl)ethan-1-ol](/img/structure/B12829728.png)






